molecular formula C9H10ClNO2 B3308859 Ethyl 4-(chloromethyl)nicotinate CAS No. 94015-09-5

Ethyl 4-(chloromethyl)nicotinate

Cat. No. B3308859
CAS RN: 94015-09-5
M. Wt: 199.63 g/mol
InChI Key: NVIQUWRYVPUNHR-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)nicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(chloromethyl)nicotinate consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . For a more detailed structural analysis, a dedicated chemical structure database or software would be required.

Scientific Research Applications

Binding and Hydrolysis by Human Serum Albumin

Research on nicotinate esters, such as Ethyl 4-(chloromethyl)nicotinate, includes their interaction with human serum albumin. Some esters are bound to albumin but not hydrolyzed, while others show the opposite behavior. This interaction is crucial for understanding drug delivery and metabolism in the human body (Steiner, Mayer, & Testa, 1992).

Attractant for Agricultural Pests

Ethyl nicotinate, a related compound, has been identified as a potent attractant for certain pests like Thrips obscuratus in fruit cultivation. Understanding these chemical interactions can guide the development of more effective pest management strategies in agriculture (Penman, Osborne., Worner, Chapman, & McLaren, 1982).

Synthesis and Structural Analysis

The synthesis of various derivatives of ethyl nicotinates, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, contributes to the field of organic chemistry. Detailed structural analysis of these compounds, including XRD and NMR spectroscopy, informs the development of new chemicals and materials (Zhou et al., 2008).

Process Intensification in Chemical Manufacturing

Studies on the process intensification for the continuous flow hydrogenation of ethyl nicotinate have significant implications in industrial chemistry. This research aims to improve the efficiency and scalability of chemical production processes (Ouchi, Battilocchio, Hawkins, & Ley, 2014).

Application in Organic Synthesis

Ethyl nicotinate and its derivatives play a role in organic synthesis. For example, their hydrogenation to ethyl nipecotinate involves the use of modified catalysts, which is important for developing new synthetic routes and pharmaceuticals (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).

properties

IUPAC Name

ethyl 4-(chloromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQUWRYVPUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chloromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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